

Discovery and History of Orthocaine Development

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Introduction

Orthocaine, chemically known as methyl 3-amino-4-hydroxybenzoate, is a local anesthetic developed in the late 19th century. It emerged from the scientific pursuit of synthetic alternatives to cocaine, the first local anesthetic, which was limited by its toxicity and addictive properties.[1][2] **Orthocaine**, also known by the trade name Orthoform, was primarily used as a topical anesthetic in powder form due to its low solubility in water.[1] It was often applied to painful wounds and used in dental procedures to alleviate pain after extractions.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical use of **Orthocaine**.

Chemical and Physical Properties

Orthocaine is an ester-type local anesthetic. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	Methyl 3-amino-4- hydroxybenzoate	
Synonyms	Orthoform, Orthoform New, Aminobenz	
CAS Number	536-25-4	_
Chemical Formula	С ₈ Н ₉ NО ₃	_
Molar Mass	167.16 g/mol	
Melting Point	143 °C	
Appearance	White, crystalline, odorless, and tasteless powder	[1]
Solubility	Slightly soluble in water	[1]

Historical Synthesis of Orthocaine

The initial synthesis of **Orthocaine** is attributed to Alfred Einhorn and B. Pfyl in 1900, with earlier work on a related compound by K. Auwers and G. Röhrig in 1897. The historical methods laid the groundwork for its production.

Einhorn and Pfyl Synthesis (1900)

The method developed by Einhorn and Pfyl involved the esterification of 3-amino-4-hydroxybenzoic acid.

Experimental Protocol:

- Starting Material: 3-amino-4-hydroxybenzoic acid
- Reagents: Methanol, dry hydrogen chloride gas
- Procedure:
 - Dissolve 3-amino-4-hydroxybenzoic acid in methanol.



- Saturate the solution with dry hydrogen chloride gas.
- The reaction mixture is likely heated under reflux to drive the esterification.
- Upon cooling, the hydrochloride salt of Orthocaine precipitates.
- The precipitate is collected by filtration.
- The free base, Orthocaine, is obtained by neutralization with a suitable base (e.g., sodium bicarbonate), followed by extraction and purification, likely through recrystallization.

This protocol is a generalized representation based on the available chemical literature of the time. The original publication would contain specific quantities, reaction times, and purification details.

Auwers and Röhrig Synthesis (1897)

This earlier method involved the reduction of a nitro-substituted precursor.

Experimental Protocol:

- Starting Material: Methyl 3-nitro-4-hydroxybenzoate
- Reducing Agent: Aluminum amalgam
- Procedure:
 - Prepare an aluminum amalgam by treating aluminum foil or turnings with a mercury(II) chloride solution.
 - Dissolve methyl 3-nitro-4-hydroxybenzoate in a suitable solvent (e.g., ether or ethanol).
 - Add the aluminum amalgam to the solution of the nitro compound.
 - The reduction proceeds, likely with gentle heating or at room temperature, converting the nitro group (-NO₂) to an amino group (-NH₂).



- After the reaction is complete, the reaction mixture is filtered to remove the aluminum oxide and residual amalgam.
- The solvent is evaporated, and the resulting crude **Orthocaine** is purified, typically by recrystallization.

This protocol is a generalized representation. Specific details would be found in the original 1897 publication.

Modern Synthesis Approach

A more recent and economical synthesis method has been developed, which involves the nitration of a readily available starting material followed by reduction.

Experimental Workflow:

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References

- 1. Clinical Studies on Topical Anesthesia in Dentistry: A Bibliometric Analysis PMC [pmc.ncbi.nlm.nih.gov]
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